molecular formula C17H16O6 B190708 Byakangelicol CAS No. 26091-79-2

Byakangelicol

Número de catálogo B190708
Número CAS: 26091-79-2
Peso molecular: 316.3 g/mol
Clave InChI: ORBITTMJKIGFNH-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Byakangelicol is a furanocoumarin derivative found in Angelica dahurica . It has been shown to inhibit the release of prostaglandin E2 (PGE2) from human lung epithelial A549 cells . It has therapeutic potential as an anti-inflammatory agent on airway inflammation .


Molecular Structure Analysis

Byakangelicol has a molecular formula of C17H16O6 . Its average mass is 316.305 Da and its monoisotopic mass is 316.094696 Da .


Chemical Reactions Analysis

Byakangelicol has been studied for its inhibitory effects on certain biological reactions. For instance, it has been shown to inhibit interleukin-1beta (IL-1beta) -induced prostaglandin E2 (PGE2) release in A549 cells . This inhibition is mediated by the suppression of cyclooxygenase-2 (COX-2) expression and the activity of the COX-2 enzyme .


Physical And Chemical Properties Analysis

Byakangelicol is a solid substance with a density of 1.3±0.1 g/cm^3 . It has a boiling point of 503.4±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.3±3.0 kJ/mol . The flash point is 258.3±30.1 °C .

Aplicaciones Científicas De Investigación

1. Pharmacokinetics Study

  • Summary of Application: Byakangelicol, a type of coumarin from Baizhi, has been shown to inhibit the release of PGE2 from human lung epithelial A549 cells in a dose-dependent manner . A sensitive ultra-performance liquid chromatography– tandem mass spectrometry (UPLC MS/MS) method was developed and fully validated for the quantification of Byakangelicol in rat plasma .
  • Methods of Application: The pharmacokinetics of Byakangelicol after both intravenous (5 mg/kg) and oral (15 mg/kg) administrations were studied . Chromatographic separation was performed on an ultra-performance liquid chromatography ethylene bridged hybrid (UPLC BEH) C18 column with acetonitrile and 0.1% formic acid as the mobile phase at a flow rate of 0.4 mL/min .
  • Results or Outcomes: The method was successfully applied to a pharmacokinetic study of Byakangelicol after intravenous and oral administration, and the absolute bioavailability was 3.6% .

2. Anti-Inflammatory Drug Research

  • Summary of Application: Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 (COX-2) in human pulmonary epithelial cells . It has therapeutic potential as an anti-inflammatory drug on airway inflammation .
  • Methods of Application: The inhibitory mechanism of Byakangelicol on IL-1β-induced COX-2 expression was examined . Byakangelicol (10–50 μ m) concentration-dependently attenuated IL-1β-induced COX-2 expression and PGE 2 release .
  • Results or Outcomes: The inhibitory mechanism of Byakangelicol on IL-1β-induced COX-2 expression may be, at least in part, through suppression of NF-κB activity .

3. Osteoclastogenesis and Bone Destruction

  • Summary of Application: Byakangelicol has been found to suppress TiPs-stimulated osteoclastogenesis and bone destruction via the COX-2/NF-κB signaling pathway . This has implications for the treatment of aseptic loosening (AL), a significant cause of prosthesis revision after arthroplasty .
  • Methods of Application: The study involved screening a traditional Chinese medicine database to identify Byakangelicol, a molecule that targets COX-2 . The in vitro study observed that TiPs significantly enhanced the expression of inflammation-related genes, including COX-2, IL-1β, and IL-6 .
  • Results or Outcomes: Byakangelicol effectively inhibited TiPs-stimulated osteoclast activation . It suppressed the expression of COX-2 and related pro-inflammatory factors by modulating macrophage polarization status and the NF-κB signaling pathway . The in vivo results also demonstrated that Byakangelicol effectively inhibited the expression of inflammation-related factors, thereby significantly alleviating TiPs-induced cranial osteolysis .

4. Anti-Inflammatory Drug Research

  • Summary of Application: Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 (COX-2) in human pulmonary epithelial cells . It has therapeutic potential as an anti-inflammatory drug on airway inflammation .
  • Methods of Application: The inhibitory mechanism of Byakangelicol on interleukin-1β (IL-1β)-induced COX-2 expression was examined . Byakangelicol (10–50 μ m) concentration-dependently attenuated IL-1β-induced COX-2 expression and PGE 2 release .
  • Results or Outcomes: The inhibitory mechanism of Byakangelicol on IL-1β-induced COX-2 expression may be, at least in part, through suppression of NF-κB activity .

Propiedades

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBITTMJKIGFNH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180727
Record name Byakangelicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Byakangelicol

CAS RN

26091-79-2, 61046-59-1
Record name Byakangelicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26091-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byakangelicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Byakangelicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name byakangelicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26091-79-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Byakangelicol
Reactant of Route 2
Byakangelicol
Reactant of Route 3
Reactant of Route 3
Byakangelicol
Reactant of Route 4
Byakangelicol
Reactant of Route 5
Reactant of Route 5
Byakangelicol
Reactant of Route 6
Reactant of Route 6
Byakangelicol

Citations

For This Compound
452
Citations
CH Lin, CW Chang, CC Wang… - Journal of pharmacy …, 2002 - academic.oup.com
We examined the inhibitory mechanism of byakangelicol, isolated from Angelica dahurica, on interleukin-1β (IL-1β)-induced cyclooxygenase-2 (COX-2) expression and prostaglandin E …
Number of citations: 37 academic.oup.com
X Bao, B Huang, Y Mao, Z Zhang, Y Zhou… - Acta …, 2020 - akjournals.com
… To the best of our knowledge, no report on the pharmacokinetics of byakangelicol has been … determination of byakangelicol in rat plasma. The pharmacokinetics of byakangelicol after …
Number of citations: 6 akjournals.com
Z Wang, H Tao, M Chu, L Yu, P Yang… - Regenerative …, 2023 - academic.oup.com
… database, we identified byakangelicol, a traditional Chinese … that byakangelicol effectively inhibited TiPs-stimulated osteoclast activation. Mechanistically, we found that byakangelicol …
Number of citations: 0 academic.oup.com
M MURAYAMA, H MURAI, K SEMPUKU… - Chemical and …, 1970 - jstage.jst.go.jp
VIII, however, in its oily state or in solvents at 2 to 60 was labile enough to give forth gradually dimethylamine and to be converted into XI, so that it was impossible to obtain VIII in a …
Number of citations: 4 www.jstage.jst.go.jp
S Genovese, VA Taddeo, F Epifano… - Current Medicinal …, 2018 - ingentaconnect.com
… In 2007 byakangelicol was seen to act as a good in vitro … coworkers put in evidence that byakangelicol exerted a mild … explained by the inhibitory properties if byakangelicol on acetyland …
Number of citations: 11 www.ingentaconnect.com
HJ Heo, CS Kim, HJ Lee, JW Kim, YS Kim… - Biomolecules & …, 2006 - researchgate.net
… byakangelicol were reported to have various biological effects. In this study, we investigated whether phellopterin, isoimperatorin and byakangelicol … and byakangelicol did not affect ATP…
Number of citations: 3 www.researchgate.net
J Mendez, J Castro-Poceiro - Phytochemistry, 1983 - Elsevier
… These derivatives may be artifacts but we consider this unlikely, since byakangelicol was almost unaffected in conditions much stronger than those used for extraction and separation of …
Number of citations: 15 www.sciencedirect.com
M Russo, M Sarò, G Torre, P Dugo… - ABSTRACT BOOK 36TH …, 2012 - iris.unime.it
… and furocoumarins, used to optimize the NP-HPLC method, were obtained by synthetic process and natural compound were isolated from lemon (oxypeucedanin, byakangelicol) and …
Number of citations: 0 iris.unime.it
P Dugo, M Russo, M Sarò, C Carnovale… - Journal of separation …, 2012 - Wiley Online Library
In this work the enantiomeric distribution of chiral coumarins (meranzin and epoxyaurapten), and furocoumarins (oxypeucedanin, byakangelicol, and epoxybergamottin) in different …
YK Kim, YS Kim, SY Ryu - Phytotherapy Research, 2007 - Wiley Online Library
… , cnidicin, imperatorin, oxypeucedanin, byakangelicol, oxypeucedanin hydrate, all of which … C) and 25 mg of (±)-byakangelicol (5, pale yellow tablet, Mp.105 C) from Fr. 4 and 18 mg of (…
Number of citations: 144 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.